molecular formula C8H15NO2 B168061 Methyl 1-methylpiperidine-2-carboxylate CAS No. 1690-74-0

Methyl 1-methylpiperidine-2-carboxylate

Cat. No.: B168061
CAS No.: 1690-74-0
M. Wt: 157.21 g/mol
InChI Key: YZEGGKQFWJCIQG-UHFFFAOYSA-N
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Description

Methyl 1-methylpiperidine-2-carboxylate is an organic compound with the molecular formula C8H15NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with a methyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methylpiperidine-2-carboxylate typically involves the esterification of 1-methylpiperidine-2-carboxylic acid. One common method is the reaction of 1-methylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-methylpiperidine-2-carboxylic acid.

    Reduction: Formation of 1-methylpiperidine-2-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methylpiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a building block for drug development, particularly in the design of piperidine-based therapeutics.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-methylpiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring structure allows for versatile interactions with various molecular targets, contributing to its pharmacological potential.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidine-2-carboxylic acid: The parent acid form of the ester.

    N-Methylpipecolic acid: A related compound with similar structural features.

    Piperidine derivatives: A broad class of compounds with diverse functional groups attached to the piperidine ring.

Uniqueness

Methyl 1-methylpiperidine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its methyl substitution on the piperidine ring also differentiates it from other piperidine derivatives, influencing its physical and chemical properties.

Biological Activity

Methyl 1-methylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound's ester functional group contributes to its reactivity and biological interactions. Its chemical formula is C8H15NO2C_8H_{15}NO_2, with a molecular weight of 155.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The piperidine structure allows for versatile interactions that can modulate the activity of these targets, influencing physiological processes. For example, it has been studied for its potential as an enzyme inhibitor, impacting neurotransmission pathways and other physiological functions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

2. Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests it may influence neurotransmitter systems, potentially offering therapeutic benefits for psychiatric disorders. Studies have shown that it can act as an antagonist or modulator at certain receptor sites, providing insight into its neuropharmacological potential.

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary findings indicate that this compound may scavenge free radicals effectively .

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound and its derivatives against specific bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens.

Case Study 2: Neuropharmacological Impact
In a behavioral study involving rodent models, this compound was administered to assess its effects on anxiety-like behaviors. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential applications in treating anxiety disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
Methyl piperidine-2-carboxylateAntimicrobial, neuroactiveChiral structure enhances selectivity
N-Methylpipecolic acidAntioxidant, potential CNS effectsRelated structure with different functional groups
1-Methylpiperidine-2-carboxylic acidPrecursor for synthesis; less bioactiveParent compound with limited direct biological activity

Properties

IUPAC Name

methyl 1-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9-6-4-3-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEGGKQFWJCIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513954
Record name Methyl 1-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690-74-0
Record name Methyl 1-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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